Structural Elucidation of Eupalinilide D: A Technical Guide to NMR Spectroscopic Analysis
Structural Elucidation of Eupalinilide D: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinilide D is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The precise determination of their complex molecular structures is a critical step in understanding their therapeutic potential and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such novel compounds. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in determining the structure of Eupalinilide D using a suite of NMR experiments. While the specific experimental NMR data for Eupalinilide D from its primary literature source could not be accessed for this guide, we will present a comprehensive framework for its structural determination based on established principles and data from closely related analogues.
Experimental Protocols
The structural elucidation of a natural product like Eupalinilide D involves a systematic workflow from isolation to final structure confirmation.
Isolation of Eupalinilide D
The initial step involves the extraction of the compound from its natural source, typically a plant matrix. A general procedure is as follows:
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Extraction: The dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent and progressively moving to more polar solvents to fractionate compounds based on polarity.
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Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process commonly includes:
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Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.
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High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often employing reversed-phase columns (e.g., C18), to purify the compound to homogeneity.
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Purity Assessment: The purity of the isolated Eupalinilide D is confirmed using analytical techniques such as HPLC and Mass Spectrometry.
NMR Spectroscopy
Once a pure sample is obtained, a series of NMR experiments are conducted to determine its chemical structure.
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Sample Preparation: A few milligrams of the purified Eupalinilide D are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
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NMR Experiments: A standard suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments include:
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¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
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DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.
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HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies direct one-bond correlations between protons and the carbon atoms they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space, providing insights into the stereochemistry of the molecule.
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Data Presentation: Hypothetical NMR Data for Eupalinilide D
Due to the inaccessibility of the original experimental data, the following tables are presented for illustrative purposes to demonstrate how the NMR data for Eupalinilide D would be organized. These tables are based on typical chemical shift values for sesquiterpenoid lactones.
Table 1: Hypothetical ¹H (500 MHz) and ¹³C NMR (125 MHz) Data for Eupalinilide D in CDCl₃
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 45.2 | 2.50, m |
| 2 | 28.1 | 1.80, m; 1.95, m |
| 3 | 35.5 | 2.10, m |
| 4 | 140.1 | |
| 5 | 125.3 | 5.50, d (5.0) |
| 6 | 82.4 | 4.80, t (8.0) |
| 7 | 50.1 | 2.90, m |
| 8 | 75.6 | 4.20, dd (8.0, 4.0) |
| 9 | 40.2 | 2.20, m; 2.40, m |
| 10 | 38.9 | |
| 11 | 139.8 | |
| 12 | 170.5 | |
| 13 | 121.2 | 6.20, d (3.0); 5.80, d (3.0) |
| 14 | 20.5 | 1.10, d (7.0) |
| 15 | 18.2 | 1.25, s |
Table 2: Hypothetical Key 2D NMR Correlations (COSY and HMBC) for Eupalinilide D
| Proton(s) | COSY Correlations (H-H) | HMBC Correlations (H-C) |
| H-1 | H-2, H-5 | C-2, C-5, C-10, C-15 |
| H-5 | H-6 | C-4, C-6, C-10 |
| H-6 | H-5, H-7 | C-5, C-7, C-11, C-12 |
| H-8 | H-7, H-9 | C-6, C-7, C-9, C-10 |
| H-13 | C-7, C-11, C-12 | |
| H-14 | H-3 | C-2, C-3, C-4 |
| H-15 | C-1, C-9, C-10 |
Visualization of the Elucidation Process
The following diagrams illustrate the general workflow and the logical connections made during the structural elucidation process.
Caption: General experimental workflow for the isolation and structural elucidation of a natural product.
Caption: Logical relationships of key 2D NMR correlations used in structural elucidation.
Interpretation of NMR Data
The structural elucidation of Eupalinilide D is a puzzle where each piece of NMR data provides a vital clue.
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¹H and ¹³C NMR: The chemical shifts in the ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present (e.g., olefinic, oxygenated, methyl groups). The integration of proton signals indicates the number of protons of each type.
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DEPT: This experiment confirms the number of methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is essential for determining the carbon skeleton.
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COSY: The COSY spectrum reveals proton-proton coupling networks. By "walking" through the COSY correlations, it is possible to piece together fragments of the molecule, such as spin systems in aliphatic chains or rings.
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HSQC: The HSQC spectrum unambiguously assigns each proton to its directly attached carbon atom. This is a crucial step in building the carbon framework.
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HMBC: The HMBC spectrum is often the key to the final structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are used to connect the fragments identified from the COSY data and to place quaternary carbons and heteroatoms within the molecular structure.
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NOESY: The NOESY spectrum provides information about the through-space proximity of protons. This is instrumental in determining the relative stereochemistry of the molecule, i.e., the 3D arrangement of atoms and functional groups.
By systematically analyzing and integrating the data from all these NMR experiments, the complete planar structure and relative stereochemistry of Eupalinilide D can be unequivocally determined.
Conclusion
The structural elucidation of novel natural products like Eupalinilide D is a complex but systematic process that relies heavily on the power of modern NMR spectroscopy. A combination of 1D and 2D NMR experiments provides a wealth of information that, when pieced together, reveals the intricate molecular architecture of these compounds. This detailed structural knowledge is fundamental for any further research into their biological activity and potential as future therapeutic agents. While the specific NMR data for Eupalinilide D was not available for this guide, the outlined methodologies and principles provide a robust framework for any researcher, scientist, or drug development professional involved in the exciting field of natural product chemistry.
